molecular formula C14H12N2O3 B14942540 1-hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione

1-hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione

Cat. No.: B14942540
M. Wt: 256.26 g/mol
InChI Key: IDBCYOWDOPRTOT-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione is a complex organic compound belonging to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione involves several steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

1-Hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.

Scientific Research Applications

1-Hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

1-Hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione can be compared with other imidazole derivatives and similar heterocyclic compounds:

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-hydroxy-2-propan-2-ylbenzo[f]benzimidazole-4,9-dione

InChI

InChI=1S/C14H12N2O3/c1-7(2)14-15-10-11(16(14)19)13(18)9-6-4-3-5-8(9)12(10)17/h3-7,19H,1-2H3

InChI Key

IDBCYOWDOPRTOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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